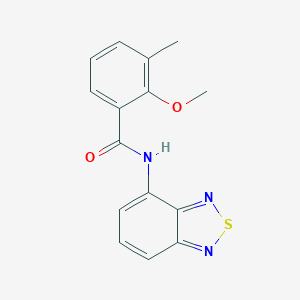![molecular formula C21H27N3O2 B251114 N-[4-(4-methylpiperazin-1-yl)phenyl]-3-propoxybenzamide](/img/structure/B251114.png)
N-[4-(4-methylpiperazin-1-yl)phenyl]-3-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-methylpiperazin-1-yl)phenyl]-3-propoxybenzamide, also known as MP-10, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 is a selective dopamine D3 receptor antagonist, which means it has the potential to be used in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
N-[4-(4-methylpiperazin-1-yl)phenyl]-3-propoxybenzamide acts as a selective antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic pathway of the brain. By blocking the activity of this receptor, N-[4-(4-methylpiperazin-1-yl)phenyl]-3-propoxybenzamide has the potential to modulate the release of dopamine, a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects
N-[4-(4-methylpiperazin-1-yl)phenyl]-3-propoxybenzamide has been shown to have a range of biochemical and physiological effects on the brain. Studies have demonstrated that it can reduce drug-seeking behavior in animals, decrease the release of dopamine in specific brain regions, and modulate the activity of other neurotransmitters such as glutamate and GABA.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[4-(4-methylpiperazin-1-yl)phenyl]-3-propoxybenzamide is its selectivity for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one limitation of N-[4-(4-methylpiperazin-1-yl)phenyl]-3-propoxybenzamide is its relatively low potency, which means that high concentrations are required to achieve significant effects.
Orientations Futures
There are several potential future directions for research on N-[4-(4-methylpiperazin-1-yl)phenyl]-3-propoxybenzamide. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists, which could have improved therapeutic efficacy. Another direction is the investigation of N-[4-(4-methylpiperazin-1-yl)phenyl]-3-propoxybenzamide's effects on other neurotransmitter systems, such as serotonin and norepinephrine, which could provide further insights into its potential therapeutic applications. Additionally, research could focus on the development of novel drug delivery systems for N-[4-(4-methylpiperazin-1-yl)phenyl]-3-propoxybenzamide, which could improve its bioavailability and reduce side effects.
Méthodes De Synthèse
The synthesis of N-[4-(4-methylpiperazin-1-yl)phenyl]-3-propoxybenzamide involves the reaction of 4-methylpiperazine with 4-bromoaniline, followed by the reaction of the resulting compound with 3-propoxybenzoyl chloride. The final product is obtained through crystallization and purification.
Applications De Recherche Scientifique
N-[4-(4-methylpiperazin-1-yl)phenyl]-3-propoxybenzamide has been extensively studied in various scientific fields, including pharmacology, neuroscience, and psychiatry. Its potential therapeutic applications include the treatment of drug addiction, schizophrenia, and Parkinson's disease.
Propriétés
Formule moléculaire |
C21H27N3O2 |
|---|---|
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
N-[4-(4-methylpiperazin-1-yl)phenyl]-3-propoxybenzamide |
InChI |
InChI=1S/C21H27N3O2/c1-3-15-26-20-6-4-5-17(16-20)21(25)22-18-7-9-19(10-8-18)24-13-11-23(2)12-14-24/h4-10,16H,3,11-15H2,1-2H3,(H,22,25) |
Clé InChI |
MWNWETKTDSXISZ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
SMILES canonique |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-fluorobenzamide](/img/structure/B251031.png)





![N-{[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B251039.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-naphthamide](/img/structure/B251041.png)
![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B251042.png)


![N-{3-[(4-propoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251046.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B251050.png)
![4-(butan-2-yloxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251052.png)